molecular formula C₂₃H₃₆N₂O₃ B018630 Finasteride 2-(2-Methylpropanol)amide CAS No. 116285-36-0

Finasteride 2-(2-Methylpropanol)amide

Cat. No.: B018630
CAS No.: 116285-36-0
M. Wt: 388.5 g/mol
InChI Key: MFUJYZCMHDCXGQ-WSBQPABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Finasteride 2-(2-Methylpropanol)amide is a synthetic compound derived from the natural metabolite of finasteride, a drug used to treat hair loss and benign prostatic hyperplasia (BPH). This compound is a potent, selective inhibitor of the enzyme 5-alpha reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). It is used as a research tool to study the role of DHT in a variety of biological processes.

Scientific Research Applications

  • Androgenetic Alopecia Treatment : Finasteride-containing vesicles can enhance follicular delivery, potentially improving treatment outcomes for androgenetic alopecia and other pilosebaceous unit (PSU) disorders (Tabbakhian, Tavakoli, Jaafari, & Daneshamouz, 2006). It has been found to significantly increase hair weight in men with androgenetic alopecia, contributing to increased growth rate and thickness of hair (Price, Menefee, Sánchez, Ruane, & Kaufman, 2002). Finasteride also slows hair loss progression and increases hair growth in men with male pattern hair loss over two years (Kaufman et al., 1998).

  • Benign Prostatic Hyperplasia (BPH) : Finasteride causes ventral prostate regression and increases testosterone levels, potentially contributing to its antiproliferative properties in treating BPH (Huynh, Seyam, & Brock, 1998). It effectively inhibits human steroid 5-reductase, an enzyme involved in BPH (Bull et al., 1996).

  • Neuroactive Steroid Levels : Finasteride may reduce neuroactive steroid levels, potentially reducing symptoms of premenstrual dysphoric disorder, catamenial epilepsy, depression, and alcohol withdrawal (Finn et al., 2006).

  • Dermal Delivery Enhancement : Microemulsions of Finasteride increase skin permeability, improving drug delivery to hair follicles and skin for treating hair loss and acne (Soleymani & Salimi, 2019).

  • Potential in Treating Post-Finasteride Syndrome (PFS) : Exposure to Finasteride causes epigenetic changes in human Leydig cells, contributing to the understanding of Post-finasteride Syndrome (PFS), a condition characterized by persistent sexual, emotional, and cognitive impairment in men after stopping the medication for male pattern hair loss (Ihentuge & Csoka, 2020); (Ganzer, Jacobs, & Iqbal, 2015).

  • Improvement in Drug Toxicity Profile : A new Finasteride conjugate shows stronger inhibition of 5-reductase and reduced prostate hyperplasia in rats, suggesting a potential improved toxicity profile compared to Finasteride (Zhao et al., 2011).

Mechanism of Action

Target of Action

Finasteride 2-(2-Methylpropanol)amide primarily targets Type II 5-alpha reductase , an intracellular enzyme that converts the androgen testosterone into a more potent androgen, 5-alpha-dihydrotestosterone (DHT) . This enzyme is primarily located in the prostatic stromal cell .

Mode of Action

This compound acts as a competitive and specific inhibitor of Type II 5-alpha reductase . By inhibiting this enzyme, it effectively reduces the levels of DHT in the body . This results in a decrease in the effects of the primary androgen involved in androgen-dependent disorders .

Biochemical Pathways

The inhibition of 5-alpha reductase leads to a decrease in the conversion of testosterone to DHT . This affects the androgen-dependent pathways, leading to a reduction in the effects of DHT. The downstream effects include the reduction of symptoms associated with benign prostatic hyperplasia (BPH) and male pattern hair loss .

Pharmacokinetics

The pharmacokinetics of finasteride have been studied, and it is known to be metabolized in humans .

Result of Action

The inhibition of 5-alpha reductase by this compound leads to a decrease in the levels of DHT. This results in the reduction of symptoms associated with BPH and male pattern hair loss . In many cases, hair follicles can recover and start producing healthier, thicker hairs, resulting in hair regrowth over time . A decrease in DHT levels can also lead to a reduction in prostate size, alleviating symptoms associated with BPH, such as frequent urination, difficulty starting urination, and weak urine flow .

Safety and Hazards

Finasteride 2-(2-Methylpropanol)amide is harmful if swallowed . It is for research use only and not intended for diagnostic or therapeutic use .

Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJYZCMHDCXGQ-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-36-0
Record name Finasteride 2-(2-methylpropanol)amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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